molecular formula C16H22N2O4 B1403252 Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate CAS No. 112257-42-8

Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate

Cat. No.: B1403252
CAS No.: 112257-42-8
M. Wt: 306.36 g/mol
InChI Key: OIQHSGKNZYLTPQ-UHFFFAOYSA-N
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Description

Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate (CAS: 1017044-94-8) is a nitrogen-containing heterocyclic compound featuring an azetidine core. The molecule is protected by two key groups:

  • A tert-butoxycarbonyl (Boc) group at the 3-position, which serves as a temporary protecting group for the amino functionality, enhancing stability during synthetic processes.
  • A benzyloxycarbonyl (Cbz) group at the 1-position, providing orthogonal protection for secondary amines.

This compound is widely utilized as a building block in medicinal chemistry, particularly for the synthesis of protease inhibitors, kinase inhibitors, and other bioactive molecules due to its conformational rigidity and synthetic versatility .

Properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-14(19)17-13-9-18(10-13)15(20)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQHSGKNZYLTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Functional Group Modifications

The following table summarizes critical structural analogs, their modifications, and properties:

Compound Name Substituents/Modifications Molecular Weight CAS Number Key Features References
Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate Boc (3-position), Cbz (1-position) 389.49 (calculated) 1017044-94-8 Dual orthogonal protection; azetidine core
tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate Biazetidine scaffold - 1245646-73-4 Expanded ring system; increased steric bulk
tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate Piperazine-azetidine hybrid - 1630907-35-5 Enhanced solubility; potential for H-bonding
Benzyl 3-(methylamino)azetidine-1-carboxylate Methylamino group (unprotected) - - Reduced steric protection; reactive amine
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate Hydroxy and Boc-aminomethyl groups 336.38 934665-23-3 Hydrogen-bonding capability; polar substituents
Benzyl 4-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate Piperidine-azetidine linkage 389.49 883546-87-0 Increased conformational flexibility
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluorine and hydroxymethyl groups - 1126650-66-5 Enhanced metabolic stability; polarity modulation
Azetidine vs. Biazetidine/Piperidine Hybrids
  • The parent compound’s azetidine core confers rigidity, favoring target binding in enzyme active sites.
  • Piperidine-azetidine hybrids (e.g., CAS 883546-87-0) exhibit greater conformational flexibility, which may enhance solubility but reduce binding affinity in rigid enzymatic pockets .
Fluorine and Hydroxy Substituents
  • Fluorinated analogs (e.g., CAS 1126650-66-5) demonstrate improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
  • Hydroxy-containing derivatives (e.g., CAS 934665-23-3) introduce polarity, improving aqueous solubility but requiring protection during synthetic steps to avoid side reactions .
Protection Strategy Differences
  • The dual Boc/Cbz protection in the parent compound allows sequential deprotection, enabling selective functionalization. Analogs with single protecting groups (e.g., unprotected methylamino in CAS 1630907-35-5) simplify synthesis but limit orthogonal modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
Reactant of Route 2
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Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate

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